molecular formula C8H5ClN4O3 B2391554 2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1208089-53-5

2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B2391554
CAS RN: 1208089-53-5
M. Wt: 240.6
InChI Key: LYQWILISBLDALA-UHFFFAOYSA-N
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Description

The compound “2-[(6-chloropyridazin-3-yl)amino]acetic acid” is a related compound . It has a molecular weight of 187.59 and is a powder at room temperature . Another related compound is “2-[(6-chloropyridazin-3-yl)(methyl)amino]acetic acid” with a molecular weight of 201.61 .


Synthesis Analysis

A class of pyridazine-based Iron(II), Nickel(II), and Copper(II) metal complexes were synthesized from a ligand derived from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed . For example, “3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone” has been synthesized and its two stable forms were isolated .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied . For instance, Iron(II), Nickel(II), and Copper(II) metal complexes of a ligand derived from 2-(6-chloropyridazin-3-yl)hydrazine were synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported .

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, related compounds have been studied for their interactions .

Safety and Hazards

The safety and hazards of related compounds can be found in their respective Material Safety Data Sheets (MSDS) .

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-5-oxo-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O3/c9-5-1-2-6(11-10-5)13-4(8(15)16)3-7(14)12-13/h1-3H,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQWILISBLDALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=CC(=O)N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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